molecular formula C23H28N2O8 B1231065 FORMOTEROL FUMARATE

FORMOTEROL FUMARATE

Cat. No.: B1231065
M. Wt: 460.5 g/mol
InChI Key: ZDUPYZMAPCZGJO-DZTPFQSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formoterol fumarate is a long-acting β2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It has a rapid onset of action and an extended duration of effect, making it effective for both acute relief and long-term control of respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formoterol fumarate is synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-(4-methoxyphenyl)ethanone to form an intermediate, which is then reacted with N-methylformamide to produce formoterol. The final step involves the formation of the fumarate salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Formoterol fumarate has a wide range of applications in scientific research:

Mechanism of Action

Formoterol fumarate is compared with other β2-adrenergic receptor agonists such as:

Uniqueness: this compound’s unique combination of rapid onset and long duration of action distinguishes it from other β2-agonists, making it suitable for both acute and maintenance therapy .

Comparison with Similar Compounds

Formoterol fumarate continues to be a vital compound in the treatment of respiratory diseases, with ongoing research exploring its full potential in various scientific and medical fields.

Properties

Molecular Formula

C23H28N2O8

Molecular Weight

460.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m0./s1

InChI Key

ZDUPYZMAPCZGJO-DZTPFQSQSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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